2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile
Overview
Description
“2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1407180-82-8 . It has a molecular weight of 301.76 . This compound is widely represented in medicinal chemistry as it is a structural analog of purines .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8 (11)12-6-9-13 (20-12)10 (7-16)18-14 (15)17-9/h2-6H,1H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Anticancer Agent
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thienopyrimidine derivatives, such as “2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile”, hold a unique place among fused pyrimidine compounds. They are structural analogs of purines and have various biological activities . The most recent research on the anticancer effects of thienopyrimidines involves the inhibition of various enzymes and pathways .
PI3K Inhibitor
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thienopyrimidine derivatives, including “2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .
Antibacterial Agent
- Scientific Field : Medicinal Chemistry
- Summary of Application : Some thienopyrimidine derivatives have shown antibacterial effects against organisms such as B. subtilis, E. coli, P. vulgaris and S. aureus .
- Results/Outcomes : Among all the synthesized derivatives, one compound showed a greater inhibitory effect against the organisms used .
Dihydrofolate Reductase (DHFR) Inhibitor
- Scientific Field : Medicinal Chemistry
- Summary of Application : Some thienopyrimidine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Inhibitor of PI3K Isomers
properties
IUPAC Name |
2-chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8(11)12-6-9-13(20-12)10(7-16)18-14(15)17-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXOIGFKYWFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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